molecular formula C8H19Al B7854020 Diisobutylaluminumhydride

Diisobutylaluminumhydride

Cat. No.: B7854020
M. Wt: 142.22 g/mol
InChI Key: VKYABZXPNHHDSD-UHFFFAOYSA-N
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Description

Diisobutylaluminumhydride is an organoaluminum compound with the chemical formula (C₄H₉)₂AlH. It is a versatile reducing agent widely used in organic synthesis. This compound is known for its ability to selectively reduce various functional groups under mild conditions, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutylaluminumhydride is typically prepared by heating triisobutylaluminum to induce β-hydride elimination. The reaction can be represented as follows :

(iBu3Al)2(iBu2AlH)2+2(CH3)2C=CH2(i-Bu_3Al)_2 \rightarrow (i-Bu_2AlH)_2 + 2 (CH_3)_2C=CH_2 (i−Bu3​Al)2​→(i−Bu2​AlH)2​+2(CH3​)2​C=CH2​

In this reaction, triisobutylaluminum, which is itself a dimer, undergoes β-hydride elimination to form this compound and isobutylene. The reaction is usually carried out in an organic solvent such as toluene or hexane .

Industrial Production Methods

In industrial settings, this compound is produced using a similar method. Aluminum halide is dissolved in an organic solvent, and isobutylene is gradually added to the solution. The reaction produces this compound, which is then purified and stored as a solution in an organic solvent .

Chemical Reactions Analysis

Types of Reactions

Diisobutylaluminumhydride primarily undergoes reduction reactions. It is known for its ability to reduce carboxylic acids, esters, nitriles, and α-β unsaturated esters to their corresponding aldehydes or alcohols .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes and allylic alcohols. For example, the reduction of an ester with this compound yields an aldehyde, while the reduction of an α-β unsaturated ester yields an allylic alcohol .

Scientific Research Applications

Diisobutylaluminumhydride has numerous applications in scientific research, particularly in organic synthesis. Some of its key applications include :

    Reduction of Functional Groups: It is widely used to reduce carboxylic acids, esters, nitriles, and α-β unsaturated esters to their corresponding aldehydes or alcohols.

    Tishchenko Reaction: this compound promotes the Tishchenko reaction of aldehydes, leading to the formation of esters.

    Asymmetric Reduction: It is used to generate chiral reducing agents for the asymmetric reduction of prochiral ketones.

    Conversion of Benzylidene Acetals: this compound is used to convert benzylidene acetals of 1,2- and 1,3-glycols to the corresponding monobenzyl ethers of the glycols.

Mechanism of Action

The mechanism of action of diisobutylaluminumhydride involves the coordination of the Lewis basic carbonyl oxygen to the Lewis acidic aluminum. This coordination forms a species with a negative formal charge on aluminum. Subsequently, nucleophilic addition of a hydride to the carbonyl carbon occurs, breaking the carbon-oxygen pi bond and forming a new tetrahedral intermediate. This intermediate is essentially a hemiacetal coordinated to aluminum .

Comparison with Similar Compounds

Diisobutylaluminumhydride is often compared with other reducing agents such as lithium aluminum hydride and sodium bis(2-methoxyethoxy)aluminum hydride. Some key differences include :

    Lithium Aluminum Hydride: This compound is a stronger reducing agent than this compound and can reduce esters and acyl chlorides to primary alcohols. In contrast, this compound stops at the aldehyde stage under controlled conditions.

    Sodium Bis(2-methoxyethoxy)aluminum Hydride: This reducing agent is similar to this compound in terms of its reducing capabilities but differs in its solubility and handling properties.

List of Similar Compounds

  • Lithium Aluminum Hydride
  • Sodium Bis(2-methoxyethoxy)aluminum Hydride
  • Triisobutylaluminum

This compound stands out due to its selective reduction capabilities and milder reaction conditions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

bis(2-methylpropyl)alumanylium;hydride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Al.H/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;/q;;+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYABZXPNHHDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].CC(C)C[Al+]CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Al
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisobutylaluminumhydride
Reactant of Route 2
Diisobutylaluminumhydride
Reactant of Route 3
Diisobutylaluminumhydride
Reactant of Route 4
Diisobutylaluminumhydride
Reactant of Route 5
Diisobutylaluminumhydride
Reactant of Route 6
Diisobutylaluminumhydride

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